1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene is an organic compound that features a benzene ring substituted with a chloro(4-fluorophenyl)methyl group and a nitro group
Preparation Methods
The synthesis of 1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene typically involves a multi-step process. One common method is the nitration of 1-(Chloro(4-fluorophenyl)methyl)benzene. This reaction is carried out by treating the starting material with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The nitration reaction introduces the nitro group into the benzene ring, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. The presence of both chloro and nitro groups can enhance the biological activity of the resulting molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro and fluorophenyl groups can enhance the compound’s ability to bind to biological targets, increasing its efficacy .
Comparison with Similar Compounds
1-(Chloro(4-fluorophenyl)methyl)-4-nitrobenzene can be compared with similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains chloro and fluorophenyl groups but differs in its core structure, which is a thiazole ring.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole: This compound features a more complex structure with multiple rings and substituents, highlighting the diversity of compounds that can be synthesized using similar building blocks.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9ClFNO2 |
---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
1-[chloro-(4-fluorophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H9ClFNO2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(8-4-10)16(17)18/h1-8,13H |
InChI Key |
MCDIQQOHDRDMQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.